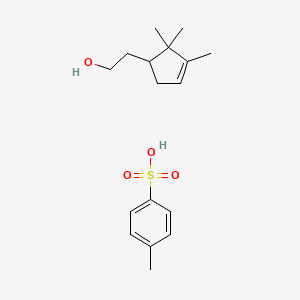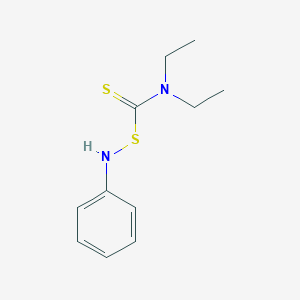![molecular formula C38H46N4O4 B14648460 Ethyl 3-[18-(3-ethoxy-3-oxopropyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate CAS No. 49620-57-7](/img/structure/B14648460.png)
Ethyl 3-[18-(3-ethoxy-3-oxopropyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[18-(3-ethoxy-3-oxopropyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate is a complex organic compound with a molecular formula of C34H38N4O4 and a molecular weight of 566.69 g/mol . This compound is part of the porphyrin family, which are macrocyclic compounds known for their role in biological systems, such as hemoglobin and chlorophyll.
Méthodes De Préparation
The synthesis of Ethyl 3-[18-(3-ethoxy-3-oxopropyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate involves multiple steps. One common method includes the use of 3-ethoxy-3-oxopropylzinc bromide as a reagent to insert the ethyl propanoate group into the substrate . The reaction typically occurs in a tetrahydrofuran (THF) solvent under controlled conditions. Industrial production methods may involve large-scale synthesis using similar reagents and conditions, optimized for yield and purity.
Analyse Des Réactions Chimiques
Ethyl 3-[18-(3-ethoxy-3-oxopropyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex macrocyclic structures.
Biology: Studied for its potential role in mimicking natural porphyrins, which are crucial in various biological processes.
Medicine: Investigated for its potential use in photodynamic therapy, a treatment method that uses light-activated compounds to target cancer cells.
Industry: Utilized in the development of dyes and pigments due to its stable and vibrant coloration.
Mécanisme D'action
The mechanism of action of Ethyl 3-[18-(3-ethoxy-3-oxopropyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s macrocyclic structure allows it to bind to specific sites, influencing biological pathways and processes. In photodynamic therapy, the compound absorbs light and generates reactive oxygen species, which can damage cancer cells .
Comparaison Avec Des Composés Similaires
Ethyl 3-[18-(3-ethoxy-3-oxopropyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate can be compared with other porphyrin derivatives:
Diethyl 3,3’- (3,7,12,17-tetramethylporphyrin-2,18-diyl)dipropanoate: Similar in structure but with different substituents, affecting its reactivity and applications.
Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate: . These comparisons highlight the unique features of this compound, such as its specific substituents and macrocyclic structure, which contribute to its distinct chemical behavior and applications.
Propriétés
Numéro CAS |
49620-57-7 |
|---|---|
Formule moléculaire |
C38H46N4O4 |
Poids moléculaire |
622.8 g/mol |
Nom IUPAC |
ethyl 3-[18-(3-ethoxy-3-oxopropyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate |
InChI |
InChI=1S/C38H46N4O4/c1-9-25-21(5)29-17-30-23(7)27(13-15-37(43)45-11-3)35(41-30)20-36-28(14-16-38(44)46-12-4)24(8)32(42-36)19-34-26(10-2)22(6)31(40-34)18-33(25)39-29/h17-20,39-40H,9-16H2,1-8H3 |
Clé InChI |
LBQCKRXCVYHRKX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)OCC)CCC(=O)OCC)C)C)CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a,7a-dimethyl-](/img/structure/B14648382.png)
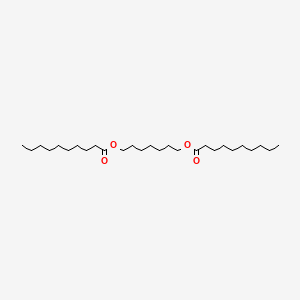
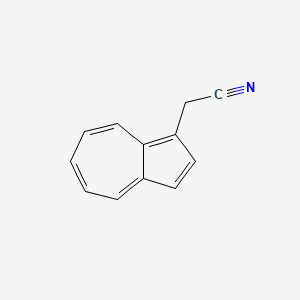
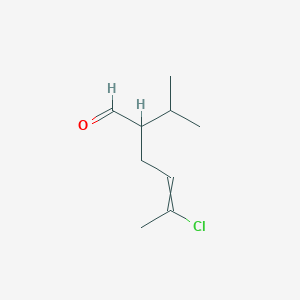
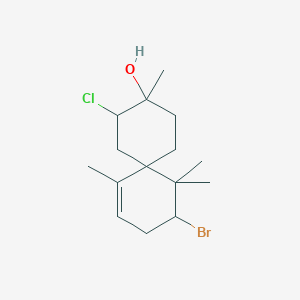
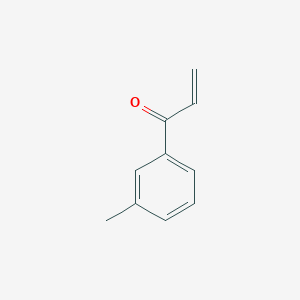
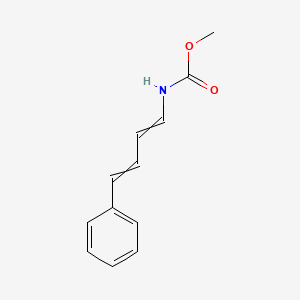
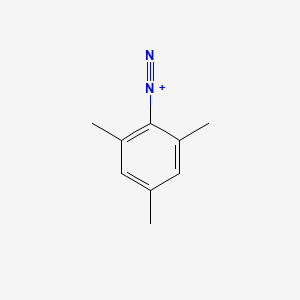
![Spiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14648447.png)
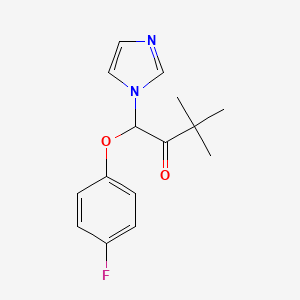
![2-Hydroxy-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B14648461.png)
![1-Methoxy-4-[4-(4-nitrophenyl)buta-1,3-dien-1-yl]benzene](/img/structure/B14648468.png)
